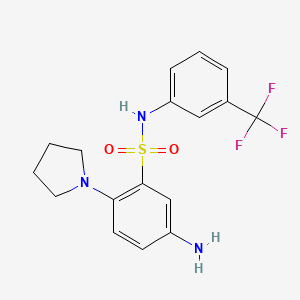

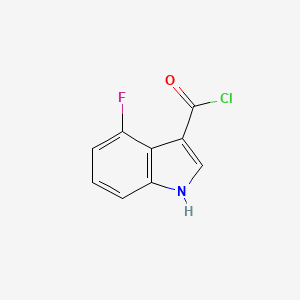

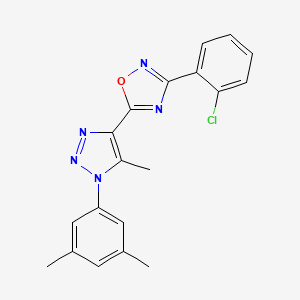

![molecular formula C21H19N3O2S B2558263 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-2-furamide CAS No. 897460-77-4](/img/structure/B2558263.png)

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives are notable for their wide range of biological activities and are key scaffolds in drug design. They serve as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is implicated in pro-inflammatory cytokine release. The design, synthesis, and activity studies of these compounds are significant for their potential in treating inflammatory diseases. Selective inhibitors bind to the ATP pocket of p38 MAP kinase, displaying higher selectivity and potency by occupying specific hydrophobic pockets and engaging in critical hydrogen bonding interactions within the enzyme's active site (T. Scior et al., 2011).

Applications in Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs, making the selectivity of inhibitors for specific CYP isoforms a pivotal aspect in avoiding drug-drug interactions. Imidazole derivatives have been explored for their potential as selective inhibitors of these enzymes, contributing to the safer co-administration of drugs and reducing the risk of adverse interactions (S. C. Khojasteh et al., 2011).

Conversion to Central Nervous System Acting Drugs

The transformation of imidazole derivatives into more potent central nervous system (CNS) drugs is an area of active research. Imidazole, benzimidazole, and imidazothiazole derivatives, known for their uses in chemotherapy of helminthosis and mycosis, show potential for modification into CNS-active drugs. This research avenue explores the synthesis of compounds with enhanced CNS penetrability and activity, aimed at addressing neurological disorders (S. Saganuwan, 2020).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been studied for their antitumor activities, with various compounds showing promise in preclinical testing stages. The structural diversity of these compounds allows for the exploration of new antitumor drugs and the synthesis of compounds with varied biological properties. This includes derivatives such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, highlighting the potential for imidazole scaffolds in cancer therapy (M. Iradyan et al., 2009).

Mechanism of Action

Target of action

Both compounds contain an imidazo[2,1-b]thiazole scaffold . Compounds with this scaffold have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets of these compounds could be quite diverse, depending on the specific functional groups attached to the scaffold.

Mode of action

The mode of action of these compounds would depend on their specific targets. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule in the body. If the target is a receptor, the compound might either activate or inhibit the receptor, leading to changes in cell signaling .

Biochemical pathways

Again, the affected pathways would depend on the specific targets of these compounds. Given the diverse biological activities of imidazo[2,1-b]thiazole derivatives, these compounds could potentially affect a wide range of biochemical pathways .

Result of action

The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect. For example, if the compounds have antitumor activity, they might induce apoptosis (cell death) in cancer cells .

Properties

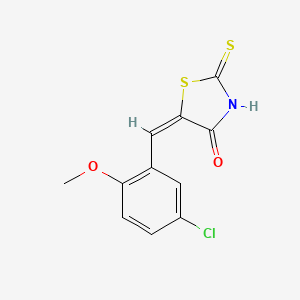

IUPAC Name |

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-14-4-3-5-16(10-14)22-20(25)11-17-13-27-21-23-19(12-24(17)21)15-6-8-18(26-2)9-7-15/h3-10,12-13H,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLGUXUQMXWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)

![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)

![N-(3-bromophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2558191.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)